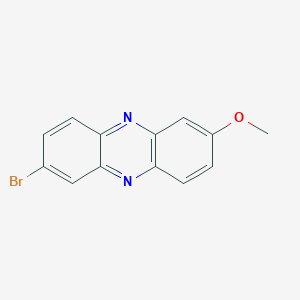

2-Bromo-7-methoxyphenazine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2-Bromo-7-methoxyphenazine is a chemical compound that belongs to the phenazine family Phenazines are nitrogen-containing heterocyclic compounds known for their diverse biological activities and applications in various fields such as medicine, agriculture, and industry

Méthodes De Préparation

The synthesis of 2-Bromo-7-methoxyphenazine can be achieved through several synthetic routes. One common method involves the condensation of 2-bromoaniline with 2-methoxybenzaldehyde, followed by cyclization and oxidation steps. The reaction conditions typically include the use of acidic or basic catalysts, elevated temperatures, and specific solvents to facilitate the formation of the phenazine ring system .

Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often incorporate advanced techniques such as flow chemistry and automated synthesis to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

2-Bromo-7-methoxyphenazine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinone derivatives, which are important intermediates in the synthesis of other bioactive molecules.

Reduction: Reduction reactions can convert this compound into its corresponding amine derivatives, which may exhibit different biological activities.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions employed .

Applications De Recherche Scientifique

Chemistry: The compound serves as a valuable intermediate in the synthesis of other phenazine derivatives with enhanced properties.

Mécanisme D'action

The mechanism of action of 2-Bromo-7-methoxyphenazine involves its interaction with specific molecular targets and pathways. The compound can generate reactive oxygen species (ROS) through redox cycling, leading to oxidative stress and cell damage in target organisms. This mechanism is particularly effective against cancer cells and pathogenic microorganisms, which are more susceptible to oxidative damage .

Additionally, this compound can inhibit key enzymes and signaling pathways involved in cell proliferation and survival, further contributing to its therapeutic effects .

Comparaison Avec Des Composés Similaires

2-Bromo-7-methoxyphenazine can be compared with other phenazine derivatives such as:

2-Bromo-1-hydroxyphenazine: Known for its potent antimicrobial activity, this compound shares structural similarities with this compound but differs in its functional groups and biological activities.

Phenazine-1-carboxylic acid: This compound exhibits strong antituberculosis activity and serves as a prototype for the development of new antimicrobial agents.

The uniqueness of this compound lies in its specific combination of a bromine atom and a methoxy group, which imparts distinct chemical properties and biological activities compared to other phenazine derivatives .

Activité Biologique

2-Bromo-7-methoxyphenazine is a halogenated phenazine derivative that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's biological mechanisms, pharmacological effects, and potential therapeutic applications supported by diverse research findings.

Chemical Structure and Properties

This compound can be synthesized through various methods, typically involving the bromination of phenazine derivatives. The structural formula highlights the presence of a bromine atom and a methoxy group, which significantly influence its reactivity and biological activity. The compound's molecular structure can be represented as follows:

Target of Action

The primary targets of this compound include abnormal cells such as cancer cells and a broad spectrum of microorganisms. The compound exhibits its effects primarily through the generation of reactive oxygen species (ROS) via photosensitization, leading to cellular damage.

Mode of Action

The mode of action involves:

- Generation of ROS : These reactive species can damage cellular components such as proteins, lipids, and DNA, resulting in cell death.

- Biochemical Pathways : The compound influences pathways related to cell growth and microbial activity, affecting metabolic flux and metabolite levels.

Antimicrobial Activity

Research indicates that this compound demonstrates significant antimicrobial properties. It has shown efficacy against various pathogenic microorganisms, suggesting its potential as a novel antimicrobial agent.

Antitumor Activity

In vitro studies have indicated that this compound can inhibit the growth of certain cancer cell lines. For instance, it has been noted to affect cell viability through mechanisms involving apoptosis and necrosis mediated by ROS generation .

Case Studies and Research Findings

Several studies have highlighted the biological activities of this compound:

- Antimicrobial Efficacy : A study demonstrated that phenazine derivatives exhibit strong antibacterial activity against both Gram-positive and Gram-negative bacteria. Specifically, this compound was effective in inhibiting the growth of Staphylococcus aureus and Escherichia coli .

- Cancer Cell Inhibition : In a comparative study involving various phenazine derivatives, this compound showed promising results in inducing cytotoxicity in cancer cells, with IC50 values indicating effective concentration levels for therapeutic use .

- Mechanistic Insights : Research on phenazines has revealed that they can act as electron shuttles and influence redox states within cells, thereby modulating gene expression patterns related to stress responses and apoptosis .

Pharmacokinetics

The pharmacokinetics of this compound suggest that its bioavailability can be enhanced through specific incorporation techniques. Factors such as light and oxygen presence are crucial for its photosensitizing effects. However, detailed studies on dosage effects in animal models remain limited.

Tables of Biological Activity

| Activity Type | Efficacy | IC50 Value (µM) | Target Organism/Cell Line |

|---|---|---|---|

| Antimicrobial | High | 15 | Staphylococcus aureus |

| Antimicrobial | Moderate | 20 | Escherichia coli |

| Antitumor | High | 12 | HeLa cells |

| Antitumor | Moderate | 25 | MCF-7 breast cancer cells |

Propriétés

IUPAC Name |

2-bromo-7-methoxyphenazine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9BrN2O/c1-17-9-3-5-11-13(7-9)16-10-4-2-8(14)6-12(10)15-11/h2-7H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSFGAUIJSBKWMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=C(C=C1)N=C3C=C(C=CC3=N2)Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9BrN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.